molecular formula C6H5F3N2O2 B041765 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-53-1

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B041765
M. Wt: 194.11 g/mol
InChI Key: FZNKJQNEJGXCJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, often involves multistep synthetic routes that may include oxidation, esterification, addition, methylation, and hydrolysis steps. One approach starts from basic alcohols like propargyl alcohol, through several reaction steps, leading to the target compound with a notable yield and purity achieved by careful optimization of the reaction conditions (Li-fen, 2013). Another method involves the conversion of ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis, achieving a significant increase in yield from previously reported methods (Dong, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods including MS, NMR (1H NMR and 13C NMR), and IR spectroscopy. These techniques confirm the structural features of the compound, including the positions of the trifluoromethyl group and the carboxylic acid moiety, which are critical for its chemical behavior and properties (Dong, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNKJQNEJGXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379644
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

113100-53-1
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113100-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of ethyl 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylate were initially charged with 177 g of toluene and 54 g of 25% sodium hydroxide solution and heated to reflux for 15 hours. The cloudy reaction mixture was cooled to 50° C. and admixed with 69 g of water. The aqueous phase was adjusted to pH 1-2 at 30° C. by adding 83 g of 15% hydrochloric acid, and the product precipitated out of solution. The suspension was stirred for a further 30 minutes at room temperature and for 30 minutes at 0° C., and the crude product was then isolated and washed 3 times with 60 g each time of cold (<10° C.) water. After drying at room temperature and under reduced pressure, 43 g of 1-methyl-3-trifluoromethyl-4-pyrazolecarboxylic acid were obtained. This corresponds to a yield of 98% of theory.
Quantity
50 g
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reactant
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177 g
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reactant
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54 g
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reactant
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83 g
Type
reactant
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Name
Quantity
69 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (22.3 g) was added to a solution of sodium hydroxide (4.4 g) in methanol (200 mL). The contents were heated at reflux for 1 h, then cooled and stirred overnight. The contents were concentrated in vacuo and diluted with water. The aqueous solution was made acidic with 2N HCl and the precipitated white solid was filtered to give the desired acid (18.2 g).
Quantity
22.3 g
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reactant
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4.4 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods IV

Procedure details

At −30° C., trifluoroacetyl fluoride (18.3 g, 0.16 mol; 99.5%) was introduced into a solution of methyl 3-piperidin-1-ylacrylate (97%, 25 g, 0.14 mol) and KF (12.5 g, 0.51 mol) in toluene (250 ml). The reaction mixture was stirred at −30° C. for 3 h and then, over a period of one hour, warmed to room temperature. The reaction mixture was washed with deionized water (400 ml). After phase separation, the aqueous phase was extracted once with toluene (200 ml). The toluene phases were combined and, under reduced pressure, concentrated to about 600 ml. The reaction solution obtained in this manner was, at −50° C., added dropwise to a solution of methylhydrazine (7.4 g, 0.16 mol) in toluene (150 ml). The reaction mixture was stirred at −50° C. for 2 h and then, over a period of one hour, warmed to room temperature. Aqueous sodium hydroxide solution (10% strength, 69.4 g, 0.17 mol) was then added, and the reaction mixture was heated under reflux conditions for 2 h. After cooling to room temperature, the phases were separated. The toluene phase was extracted with aqueous sodium hydroxide solution (10% strength, 100 ml). The aqueous phases were combined, adjusted to pH 1 using hydrochloric acid (conc.) and cooled to 0° C. The precipitated solid was filtered off, washed with cyclohexane and, at 60° C., dried under reduced pressure. 3-trifluoromethyl-1-methyl-1H-pyrazol-4-ylcarboxylic acid was obtained in an amount of 21.8 g and a purity of 98% (according to 1H-NMR) (yield: 0.12 mol, 81%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
methyl 3-piperidin-1-ylacrylate
Quantity
25 g
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reactant
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Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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methylhydrazine
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
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solvent
Reaction Step Two
Quantity
69.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
W Zhao, J Xing, T Xu, W Peng, X Liu - Frontiers of Chemical Science and …, 2017 - Springer
Pyrazole carboxamide derivatives represent an important class of fungicides in agrochemicals. To find more novel structural pyrazole carboxamides, a novel series of 3-(trifluoromethyl)-…
Number of citations: 44 link.springer.com
NJ Pan, C Yan, Q Fei, WN Wu - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
C 17 H 18 F 6 N 6 O, monoclinic, P2 1 /n (no. 14), a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, β = 113.473(14), V = 1949.8(4) Å 3 , Z = 4, R gt (F) = 0.0606, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
H Wang, ZW Zhai, YX Shi, CX Tan, JQ Weng… - Journal of Molecular …, 2018 - Elsevier
Thirteen novel trifluoromethylpyrazole acyl urea derivatives were designed and synthesized. In vivo fungicidal activities of these compounds were tested against Fusarium oxysporum, …
Number of citations: 35 www.sciencedirect.com
H Wang, ZW Zhai, YX Shi, CX Tan… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In recent years, pyrazole carboxamide derivatives possessed excellent fungicidal activity. In the process of designing new fungicides, the carboxamide group was modified …
Number of citations: 36 www.ingentaconnect.com
RG Franz - Aaps Pharmsci, 2001 - Springer
… 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid 4 was prepared by the method of Huppatz (11). The acidic rearrangement (12) of 5-acetyluracil provided 1,3-dimethyl-1H-…
Number of citations: 73 link.springer.com
D Xia, X Cheng, X Liu, C Zhang, Y Wang… - Journal of Agricultural …, 2021 - ACS Publications
Inspired by commercially established fluxapyroxad as the lead compound of novel efficient antifungal ingredients, novel pyrazole carboxylate derivatives containing a flexible thiazole …
Number of citations: 25 pubs.acs.org
XH Liu, L Qiao, ZW Zhai, PP Cai… - Pest management …, 2019 - Wiley Online Library
Background In recent years, carboxamide fungicides, targeting succinate dehydrogenase (SDH), have shown highly efficient and broad spectrum fungicidal activity. Structure–activity …
Number of citations: 83 onlinelibrary.wiley.com
M Li, W Wang, X Cheng, Y Wang, Y Chen… - Journal of Agricultural …, 2023 - ACS Publications
Agricultural production is seriously threatened by plant pathogens. The development of new fungicides with high efficacy and low toxicity is urgently needed. In this study, a series of …
Number of citations: 1 pubs.acs.org
G Cheng, SP Muench, Y Zhou, GA Afanador… - Bioorganic & medicinal …, 2013 - Elsevier
Triclosan is a potent inhibitor of Toxoplasma gondii enoyl reductase (TgENR), which is an essential enzyme for parasite survival. In view of triclosan’s poor druggability, which limits its …
Number of citations: 29 www.sciencedirect.com
European Food Safety Authority (EFSA)… - EFSA …, 2022 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessment carried out by the competent authority of the original rapporteur Member State United Kingdom …
Number of citations: 2 efsa.onlinelibrary.wiley.com

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